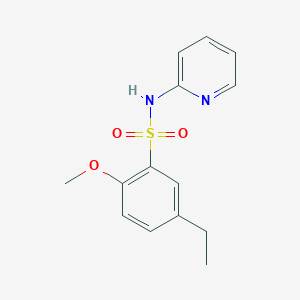
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as MDL-72222, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative that has shown promise as a tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its binding to specific receptors in the body, such as the 5-HT2A receptor and the 5-HT2C receptor. This binding can lead to various biochemical and physiological effects, such as changes in neurotransmitter release and modulation of receptor activity.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the modulation of serotonin signaling, the inhibition of platelet aggregation, and the regulation of blood pressure. This compound has also been studied for its potential use in the treatment of various conditions, such as depression, anxiety, and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its high affinity for specific receptors, which allows for precise targeting of these receptors and the study of their functions. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation and make it difficult to draw clear conclusions from experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. For example, this compound could be used to investigate the role of specific receptors in the development and progression of various diseases, or to develop new treatments for conditions such as depression, anxiety, and obesity. Additionally, further studies could be conducted to better understand the mechanisms of action of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its potential for use in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps, including the reaction of 1,3-benzodioxole with formaldehyde and sodium borohydride to produce 1,3-benzodioxol-5-ylmethanol. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to yield N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. This compound has been shown to have a high affinity for certain receptors, making it a useful tool for investigating receptor-ligand interactions and signaling pathways.
Propiedades
Fórmula molecular |
C16H15NO6S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C16H15NO6S/c18-24(19,12-2-4-13-16(8-12)21-6-5-20-13)17-9-11-1-3-14-15(7-11)23-10-22-14/h1-4,7-8,17H,5-6,9-10H2 |
Clave InChI |
GJBBWHJGKSHZBS-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)
![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)


![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)